molecular formula C7H9FN2 B14836378 (4-Fluoro-5-methylpyridin-3-YL)methylamine

(4-Fluoro-5-methylpyridin-3-YL)methylamine

Cat. No.: B14836378
M. Wt: 140.16 g/mol
InChI Key: UZERKNBUPRMWQS-UHFFFAOYSA-N
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Description

(4-Fluoro-5-methylpyridin-3-YL)methylamine is a fluorinated pyridine derivative with the molecular formula C7H9FN2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-5-methylpyridin-3-YL)methylamine typically involves the fluorination of pyridine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired fluorinated pyridine derivative in high yields.

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps such as halogen exchange reactions, catalytic hydrogenation, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-5-methylpyridin-3-YL)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines depending on the reagents and conditions used .

Scientific Research Applications

(4-Fluoro-5-methylpyridin-3-YL)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluoro-5-methylpyridin-3-YL)methylamine involves its interaction with molecular targets such as potassium channels. As a potassium channel blocker, it binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction . This mechanism is particularly relevant in the context of neurological disorders such as multiple sclerosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-5-methylpyridin-3-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potassium channel blocker makes it particularly valuable in neurological research and drug development .

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(4-fluoro-5-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H9FN2/c1-5-3-10-4-6(2-9)7(5)8/h3-4H,2,9H2,1H3

InChI Key

UZERKNBUPRMWQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1F)CN

Origin of Product

United States

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